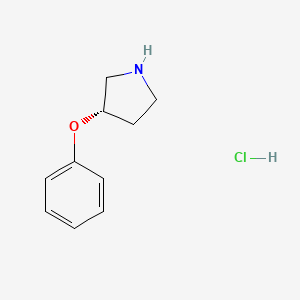

(S)-3-Phenoxypyrrolidine hydrochloride

Description

Contextualization within Pyrrolidine (B122466) Heterocyclic Chemistry

The pyrrolidine ring is a foundational scaffold in heterocyclic chemistry and is a privileged structure in medicinal chemistry. researchgate.net This five-membered nitrogen-containing ring is prevalent in a vast array of natural products, including alkaloids and the essential amino acid proline. mdpi.com The significance of the pyrrolidine scaffold is enhanced by its non-planar, three-dimensional structure, which allows for a thorough exploration of pharmacophore space. researchgate.netnih.gov

Academic Significance in Medicinal Chemistry Research and Drug Development Exploration

In academic and industrial research, (S)-3-Phenoxypyrrolidine hydrochloride is primarily valued as a key building block or intermediate in the synthesis of more complex, biologically active molecules. mdpi.com Its structure is incorporated into larger compounds to modulate properties such as target affinity, selectivity, and pharmacokinetic profiles.

A notable area of research involving this scaffold is in the development of Selective Estrogen Receptor Degraders (SERDs). acs.org In a 2019 study published by the American Chemical Society, researchers identified the (S)-O-pyrrolidine moiety, the core of the compound , as a critical component for potent SERD activity. acs.org The research highlighted that this specific side-chain geometry, where an oxygen atom and a basic nitrogen are separated by two carbons, was crucial for efficacy. acs.org The study led to the discovery of SAR439859, a potent and selective ER degrader for potential breast cancer treatment, which incorporates a derivative of the (S)-3-phenoxypyrrolidine structure. acs.org This underscores the compound's significance as a precursor for novel therapeutic agents.

Scope and Research Focus within Chemical Biology and Pharmaceutical Sciences

The application of this compound extends into the broader fields of chemical biology and pharmaceutical sciences. In chemical biology, derivatives of this compound can be used to create molecular probes to investigate biological pathways, particularly those involving receptors where the phenoxy-pyrrolidine structure can act as a recognition element.

In pharmaceutical sciences, the focus remains on its role in the synthesis of potential new drugs. mdpi.com The development of SERDs like SAR439859 demonstrates its utility in creating molecules that can modulate challenging biological targets such as the estrogen receptor. acs.org Research in this area often involves the synthesis of libraries of compounds where the phenoxy or pyrrolidine portions are systematically modified to optimize potency, selectivity, and drug-like properties. acs.org The findings from such studies contribute to a deeper understanding of structure-activity relationships (SAR) and guide the design of next-generation therapeutics. acs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3-phenoxypyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLZTNBPPGIUMZ-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1OC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for S 3 Phenoxypyrrolidine Hydrochloride and Its Analogues

Stereoselective Synthesis of Key Pyrrolidine (B122466) Precursors

The primary chiral intermediate for the synthesis of (S)-3-Phenoxypyrrolidine is (S)-3-hydroxypyrrolidine. chemicalbook.com The stereocenter on this precursor is crucial for the ultimate biological activity of the final compound. chemicalbook.com Therefore, robust and efficient enantioselective routes to its synthesis are of significant interest.

Multiple strategies have been developed for the enantioselective synthesis of (S)-3-hydroxypyrrolidine, often starting from readily available chiral molecules or employing asymmetric catalysis.

One common approach utilizes naturally occurring chiral compounds. For instance, syntheses starting from natural malic acid or glutamic acid have been reported. google.com A method starting from optically pure 4-amino-(S)-2-hydroxybutyric acid involves a sequence of chemical transformations, including the introduction of an amine protecting group, reduction of the carboxylic acid to a primary alcohol, removal of the protecting group, halogenation of the alcohol, and subsequent amine cyclization to form the pyrrolidine ring. google.com Another route begins with the same starting material but proceeds through esterification, lactam cyclization, and finally, amide reduction to yield (S)-3-hydroxypyrrolidine. google.com

The use of other cyclic precursors is also a viable strategy. Proline and 4-hydroxyproline (B1632879) are frequently used starting materials for introducing a pre-formed, optically pure pyrrolidine fragment into a synthetic pathway. nih.gov Additionally, chiral epichlorohydrin (B41342) can serve as a starting material, which undergoes nucleophilic ring-opening, followed by hydrogenation and cyclization to produce the target chiral 3-hydroxypyrrolidine. google.com

Biocatalytic methods offer a highly selective alternative. The regio- and stereoselective hydroxylation of N-protected pyrrolidines using microorganisms like Sphingomonas sp. HXN-200 has been demonstrated. researchgate.net The choice of the N-protecting group (e.g., Boc, Cbz, Benzoyl) can influence the activity and stereoselectivity of the hydroxylation, yielding either the (R) or (S) enantiomer. researchgate.net

| Starting Material | Key Synthetic Steps | Reference |

|---|---|---|

| 4-Amino-(S)-2-hydroxybutyric acid | Amine protection, carboxylic acid reduction, deprotection, halogenation, amine cyclization | google.com |

| Natural Malic Acid | Condensation with benzylamine, followed by reduction | google.com |

| N-Protected Pyrrolidines (e.g., N-Cbz-pyrrolidine) | Biocatalytic hydroxylation with Sphingomonas sp. HXN-200 | researchgate.net |

| Chiral Epichlorohydrin | Nucleophilic ring opening, hydrogenation, intramolecular cyclization | google.com |

Achieving high optical purity is critical. wipo.int The enantiomeric purity of (S)-3-Hydroxypyrrolidine is often a determining factor, as different enantiomers can possess distinct pharmacological profiles. chemicalbook.com Several techniques are employed to enhance the enantiomeric excess (ee) of the chiral intermediates.

One effective method is classical resolution, where a racemic mixture is separated into its constituent enantiomers. This can be achieved through stereoselective enzymatic or microbial processes. For example, racemic N-substituted-3-acyloxypyrrolidine can undergo stereoselective hydrolysis, or racemic N-benzyl-3-hydroxypyrrolidine can be resolved by stereoselective esterification, where an enzyme selectively acts on one enantiomer, allowing for its separation from the other. google.com

For syntheses that produce a slight enantiomeric imbalance, purification by crystallization can significantly enhance optical purity. Simple crystallization of N-protected 3-hydroxypyrrolidines has been shown to increase the enantiomeric excess to as high as 98% (R) or 96% (S). researchgate.net Syntheses designed to be stereoconservative, where the chirality of the starting material is maintained throughout the reaction sequence, are also a key strategy for ensuring high optical purity in the final product. wipo.int

Strategies for Phenoxy Moiety Installation

The introduction of the phenoxy group onto the C3 position of the pyrrolidine ring is a pivotal step. This is typically accomplished via etherification reactions, where the hydroxyl group of the (S)-3-hydroxypyrrolidine precursor is converted into a phenoxy ether.

The Mitsunobu reaction is a widely used and powerful method for forming carbon-oxygen bonds with high stereoselectivity. wikipedia.orgnih.gov This reaction facilitates the coupling of a primary or secondary alcohol with an acidic pronucleophile, such as a phenol, in the presence of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center, following a classic Sₙ2 mechanism. wikipedia.orgnih.gov This stereoinversion is a critical consideration in the synthesis of the desired (S)-enantiomer.

General Mitsunobu Reaction Scheme:

Reactants : Alcohol, Phenol, Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD or DIAD) organic-synthesis.com

Solvent : Typically an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) organic-synthesis.com

Temperature : Often initiated at 0 °C and then allowed to warm to room temperature wikipedia.orgorganic-synthesis.com

O-Alkylation , particularly the Williamson ether synthesis, represents an alternative strategy. mdpi.com This method generally involves the reaction of a sodium or potassium phenoxide with an alkyl halide or sulfonate. mdpi.com In the context of synthesizing 3-phenoxypyrrolidine (B3389589), the hydroxyl group of 3-hydroxypyrrolidine would first need to be converted into a good leaving group (e.g., tosylate, mesylate, or halide). This activated intermediate would then react with the phenoxide. The reaction proceeds via an Sₙ2 mechanism, which also results in an inversion of configuration. mdpi.com

| Reaction | Key Reagents | Stereochemical Outcome | Key Features |

|---|---|---|---|

| Mitsunobu Reaction | Alcohol, Phenol, PPh₃, DIAD/DEAD | Inversion of configuration | Mild reaction conditions; stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification. wikipedia.orgtcichemicals.com |

| O-Alkylation (Williamson-type) | Phenoxide, Pyrrolidine with leaving group (e.g., tosylate) | Inversion of configuration | Requires pre-activation of the alcohol; reaction is carried out in an alkaline environment. mdpi.com |

Precise control over regioselectivity and stereochemistry is paramount. For the synthesis of (S)-3-Phenoxypyrrolidine, two main stereochemical pathways can be envisioned depending on the chosen etherification method, both of which proceed with inversion of configuration.

Starting with (R)-3-Hydroxypyrrolidine: An Sₙ2-type reaction, such as the Mitsunobu reaction or O-alkylation of an activated derivative, will invert the stereocenter at the C3 position, yielding the desired (S)-3-Phenoxypyrrolidine.

Starting with (S)-3-Hydroxypyrrolidine: The same reactions would lead to the (R)-3-Phenoxypyrrolidine enantiomer.

Regioselectivity is generally not an issue when using a properly protected 3-hydroxypyrrolidine precursor. The pyrrolidine nitrogen is a competing nucleophile, so it must be protected (e.g., with a Boc or Cbz group) prior to the etherification step to prevent side reactions like N-arylation or N-alkylation. researchgate.net This ensures that the reaction occurs exclusively at the C3 hydroxyl group. The presence of fluorine atoms in analogues can also influence the conformational stability and stereoelectronic properties of the pyrrolidine ring, which can be a factor in controlling the outcome of reactions. beilstein-journals.org

Pyrrolidine Ring Functionalization and Derivatization Approaches

Further functionalization of the pyrrolidine ring allows for the synthesis of a diverse range of analogues, which is essential for structure-activity relationship (SAR) studies. nih.gov The pyrrolidine scaffold is versatile, offering several sites for modification. nih.gov

The nitrogen atom of the pyrrolidine ring is a common site for derivatization. nih.gov After the installation of the phenoxy group, the N-protecting group can be removed, and the secondary amine can be subjected to various reactions, such as N-alkylation or N-arylation, to introduce a wide array of substituents. rsc.org

Direct C–H functionalization has emerged as a powerful tool for derivatizing the carbon skeleton of the pyrrolidine ring. rsc.org For example, palladium-catalyzed C(sp³)–H activation strategies have been employed to introduce aryl groups at specific positions on the ring, providing access to novel analogues that would be difficult to synthesize through traditional methods. nih.gov

The substituents on the phenoxy ring can also be readily modified. Starting with substituted phenols in the etherification step allows for the introduction of various functional groups onto the aromatic moiety. Alternatively, functional groups on the phenoxy ring can be manipulated post-etherification. These derivatization approaches enable a systematic exploration of the chemical space around the core (S)-3-Phenoxypyrrolidine structure, facilitating the optimization of its properties.

N-Substitution Strategies (e.g., Reductive Amination, Alkylation)

Modification of the secondary amine in the pyrrolidine ring is a primary strategy for creating analogues of (S)-3-phenoxypyrrolidine. The nitrogen atom's nucleophilicity allows for straightforward derivatization through methods like reductive amination and direct alkylation. harvard.edu

Reductive Amination

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. wikipedia.org This reaction converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine or iminium ion. wikipedia.orgacsgcipr.org The process can be performed in a one-pot fashion, where the amine, carbonyl compound, and a selective reducing agent are combined, or in a two-step procedure involving the pre-formation and isolation of the imine followed by reduction. wikipedia.orgyoutube.com

This method is highly valued in synthetic chemistry as it often avoids the issue of overalkylation, which can be a problem with direct alkylation using alkyl halides. harvard.eduacsgcipr.org The choice of reducing agent is critical for the success of in-situ reactions. The reducing agent must selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. acsgcipr.org Common reagents for this purpose are hydride-based, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). harvard.edu Sodium triacetoxyborohydride is particularly favored as it is a highly selective, high-yielding reagent that is tolerant of many functional groups and avoids the use of toxic cyanide salts. harvard.edu Biocatalysts, such as imine reductases (IREDs), are also being explored for asymmetric reductive amination, offering high enantioselectivity in the synthesis of chiral amines. semanticscholar.org

Table 1: Common Reagents for Reductive Amination

| Reagent | Key Features |

|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for iminium ions; mild conditions; avoids toxic byproducts. harvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective under mildly acidic conditions (pH 3-4); selectively reduces iminium ions. harvard.edu |

| Catalytic Hydrogenation (H₂/Catalyst) | Uses catalysts like Pt, Pd, or Ni; can be performed in one-pot reactions. wikipedia.org |

| Imine Reductases (IREDs) | Biocatalysts offering high stereoselectivity for synthesizing chiral amines. semanticscholar.org |

Alkylation

Direct N-alkylation is another common strategy for modifying the pyrrolidine nitrogen. This reaction typically involves the nucleophilic attack of the secondary amine on an alkyl halide or another suitable electrophile. While effective, this method can sometimes lead to overalkylation, producing quaternary ammonium (B1175870) salts, especially with highly reactive alkylating agents. acsgcipr.org The synthesis of N-substituted pyrrolidine derivatives is a key step in the development of various bioactive molecules. For instance, N-substituted 3,4-pyrroledicarboximides have been synthesized via one-pot condensation reactions involving a pyrrole (B145914) scaffold, a secondary amine, and formaldehyde. mdpi.com

C-Substitution Pathways on the Pyrrolidine Core

Introducing substituents directly onto the carbon framework of the pyrrolidine ring allows for the synthesis of structurally diverse analogues. Modern catalytic methods, particularly those employing palladium, have become powerful tools for the functionalization of C-H bonds, enabling the creation of 3-substituted and 3,4-disubstituted pyrrolidines. morressier.comacs.org

Palladium-Catalyzed Hydroarylation and C-H Arylation

Palladium-catalyzed reactions have revolutionized the synthesis of 3-aryl pyrrolidines. chemrxiv.orgresearchgate.netnih.govchemrxiv.orgx-mol.com One notable method is the hydroarylation of N-alkyl pyrrolines, which, unlike their N-acyl counterparts that typically yield alkenes, deliver the saturated 3-aryl pyrrolidine products. chemrxiv.orgnih.gov This process has a broad substrate scope and can generate drug-like molecules in a single step from accessible precursors. nih.gov

Direct C(sp³)–H arylation offers another sophisticated route for modifying the pyrrolidine core. For example, the selective synthesis of cis-3,4-disubstituted pyrrolidines can be achieved via C(4)–H arylation. acs.org This reaction uses a directing group, such as an aminoquinoline auxiliary, attached at the C(3) position to guide the palladium catalyst. acs.org This strategy exhibits excellent regio- and stereoselectivity, providing access to complex building blocks that are valuable in medicinal chemistry. morressier.comacs.org

Table 2: Palladium-Catalyzed C-Substitution of Pyrrolidine Derivatives

| Reaction Type | Substrate | Key Features |

|---|---|---|

| Hydroarylation | N-Alkyl Pyrroline | Direct synthesis of 3-aryl pyrrolidines; avoids alkene byproducts. chemrxiv.orgnih.gov |

| C(4)–H Arylation | C(3)-Directed Pyrrolidine | High regio- and stereoselectivity for cis-3,4-disubstituted products. acs.org |

These catalytic methods represent a significant advancement over classical synthetic routes, which often require multi-step sequences and may lack stereochemical control. mdpi.com

Introduction of Halogenated and Other Electron-Withdrawing/Donating Groups

The introduction of halogen atoms or other electronically active groups onto the phenoxy moiety of (S)-3-phenoxypyrrolidine is a key strategy in medicinal chemistry. dntb.gov.ua Halogenation can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comacs.org Approximately 40% of all drugs in clinical trials contain halogens. nih.gov

The synthesis of halogenated arylpyrroles can be achieved through various methods, including the use of halogenated pyrrole precursors reacted with substituted nitrobenzenes or anilines. nih.gov For direct halogenation of aromatic rings, a variety of reagents and protocols are available, ranging from classic electrophilic aromatic substitution to modern, more eco-friendly methods. researchgate.net The choice of method depends on the desired regioselectivity and the electronic nature of the substrate. For instance, the presence of the ether oxygen in the phenoxy group will direct electrophilic substitution primarily to the ortho and para positions.

Furthermore, a one-pot method has been developed for the synthesis of halogenated piperidines and pyrrolidines from halogenated amides. This process involves amide activation, reduction, and intramolecular nucleophilic substitution under mild, metal-free conditions, providing a convenient route to C-substituted halogenated pyrrolidines. mdpi.com The presence of fluorine, in particular, can profoundly influence the stereochemical behavior and conformational stability of the pyrrolidine ring. beilstein-journals.orgnih.gov

Hydrochloride Salt Formation and Purification Considerations

The conversion of a basic amine, such as (S)-3-phenoxypyrrolidine, into its hydrochloride salt is a common practice in pharmaceutical development. Salt formation can improve a compound's stability, crystallinity, and aqueous solubility. The hydrochloride salt is typically prepared by treating a solution of the free base with hydrogen chloride, which can be sourced from aqueous HCl, gaseous HCl, or a solution of HCl in an organic solvent. nih.gov

The purification of the resulting hydrochloride salt is critical to ensure high purity. Recrystallization is a primary technique used for this purpose. The choice of solvent is crucial; an ideal solvent will dissolve the salt at an elevated temperature but allow it to crystallize upon cooling with minimal solubility. Common solvents for recrystallizing amine hydrochloride salts include alcohols like ethanol (B145695) and isopropanol, sometimes in combination with an anti-solvent such as diethyl ether or acetone (B3395972) to induce precipitation. researchgate.net

A significant challenge in purification is the removal of inorganic salts, such as sodium chloride, which can be formed during the synthesis or workup. echemi.com If the amine hydrochloride has some solubility in organic solvents like dichloromethane, it may be possible to perform an extraction to separate it from highly polar inorganic salts. echemi.com Alternatively, if the product is generated from a protected intermediate (e.g., a Boc-protected amine), a non-chromatographic sequence can be employed. This involves deprotection with HCl in a solvent like dioxane, which directly yields the hydrochloride salt, often in high purity, thus avoiding complex purification steps. nih.gov

Advanced Analytical Techniques for Stereochemical Purity Assessment in Synthetic Intermediates (e.g., Chiral HPLC, VCD Spectroscopy)

Ensuring the stereochemical integrity of chiral molecules like (S)-3-phenoxypyrrolidine is paramount. Advanced analytical techniques are essential for determining both the enantiomeric purity and the absolute configuration of synthetic intermediates and the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying the enantiomers of a chiral compound. whiterose.ac.uk The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. A wide variety of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides.

Method development often involves screening different columns and mobile phases to achieve optimal separation. For amine hydrochloride salts, which may have limited solubility in typical normal-phase eluents, supercritical fluid chromatography (SFC) using carbon dioxide-based mobile phases with modifiers like methanol (B129727) can be a highly effective alternative. researchgate.net

Table 3: Example Conditions for Chiral Separation of Pyrrolidine Derivatives

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Application |

|---|---|---|---|

| HPLC | Daicel Chiralpak AD | Varies (e.g., n-Hexane/Isopropanol) | Analysis of Michael addition products. nih.gov |

| HPLC | Not specified | Not specified | Monitoring kinetic resolution of substituted pyrrolidines. whiterose.ac.uk |

| SFC | Chiralpak AD-H | CO₂ / Methanol | Enantioseparation of amine hydrochloride salts. researchgate.net |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) has emerged as a powerful, non-destructive technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. nih.govbiotools.usamericanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The resulting spectrum is unique to a specific enantiomer; its mirror image will produce a VCD spectrum of equal magnitude but opposite sign. nih.govresearchgate.net

The practical application of VCD involves comparing the experimentally measured spectrum to a spectrum predicted by quantum-mechanical calculations (typically using density functional theory, DFT) for one of the enantiomers. nih.govnih.gov A strong correlation between the signs and relative intensities of the experimental and calculated spectral bands allows for a confident assignment of the absolute configuration. americanlaboratory.com VCD offers a significant advantage over traditional X-ray crystallography as it does not require the formation of a high-quality single crystal and can be performed on liquids, oils, or solutions. biotools.usamericanlaboratory.com

Structure Activity Relationship Sar Studies of S 3 Phenoxypyrrolidine Hydrochloride Derivatives

Influence of Pyrrolidine (B122466) Ring Stereochemistry on Biological Activity

The chirality of the pyrrolidine ring is a critical determinant of biological activity in this class of compounds. The spatial arrangement of the phenoxy group at the C3 position dictates how the molecule presents itself to its biological target.

Research has consistently demonstrated that the stereochemistry at the C3 position of the pyrrolidine ring plays a pivotal role in the biological activity of 3-phenoxypyrrolidine (B3389589) derivatives. In many cases, one enantiomer exhibits significantly higher potency than the other, a phenomenon known as enantioselectivity. For instance, in a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives designed as androgen receptor antagonists, it was discovered that the (2S,3R) configuration of the pyrrolidine ring was favorable for antagonistic activity. nih.gov This highlights that the specific spatial orientation of the substituents on the pyrrolidine ring is crucial for optimal interaction with the receptor's binding site.

Exploration of the Phenoxy Moiety's Contribution to Ligand-Target Recognition

The phenoxy moiety is not merely a passive component of the scaffold; it actively participates in ligand-target recognition. Its orientation, electronic properties, and potential for replacement are key areas of SAR investigation.

Modifications to the phenyl ring of the phenoxy group have a profound impact on the biological activity of (S)-3-phenoxypyrrolidine derivatives. The electronic, steric, and lipophilic properties of the substituents can fine-tune the molecule's interaction with its target and affect its pharmacokinetic profile.

The nature and position of substituents on the phenyl ring can dramatically alter the electronic distribution of the entire phenoxy moiety. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can influence the pKa of the molecule and its ability to form hydrogen bonds or engage in electrostatic interactions with the target protein. For example, in a study of poly substituted pyrrolidines, compounds with nitro substituents showed strong antiproliferation activity against certain cancer cell lines.

Interactive Data Table: Impact of Phenyl Ring Substituents on Biological Activity (Hypothetical Data)

| Substituent (Position) | Electronic Effect | Steric Hindrance | Lipophilicity (clogP) | Relative Activity |

| H (para) | Neutral | Low | 2.5 | 1.0 |

| Cl (para) | Electron-withdrawing | Low | 3.1 | 2.5 |

| OCH3 (para) | Electron-donating | Medium | 2.6 | 1.8 |

| NO2 (meta) | Electron-withdrawing | Medium | 2.7 | 3.2 |

| t-Butyl (para) | Electron-donating | High | 4.1 | 0.5 |

Bioisosteric replacement of the ether linkage in the phenoxy moiety is a common strategy to improve the pharmacological properties of a drug candidate. This involves substituting the oxygen atom with other atoms or groups that have similar physicochemical properties, such as size, shape, and electronic distribution.

Common bioisosteres for an ether linkage include thioethers (-S-), sulfoxides (-SO-), sulfones (-SO2-), amines (-NH-), and methylene (B1212753) groups (-CH2-). Each replacement can subtly alter the bond angle, bond length, and electronic character of the linker, which can lead to changes in the molecule's conformation and its binding affinity for the target.

For instance, replacing the ether oxygen with a sulfur atom to create a thioether can increase lipophilicity and potentially introduce new interactions with the target, such as sulfur-pi interactions. On the other hand, introducing a sulfoxide (B87167) or sulfone group can increase polarity and hydrogen bonding capacity. The choice of bioisostere depends on the specific goals of the drug design program, such as improving metabolic stability, enhancing potency, or altering selectivity.

Systematic exploration of these bioisosteric replacements can provide valuable insights into the specific requirements of the ligand-target interaction at this position.

N-Substituent SAR Exploration

The choice between an aliphatic or an aromatic substituent on the pyrrolidine nitrogen can lead to vastly different biological activities.

Aliphatic Substituents: The introduction of alkyl chains of varying lengths and branching can influence the molecule's lipophilicity and steric profile. In some cases, a small alkyl group, such as a methyl or ethyl group, may be optimal for fitting into a specific binding pocket. In a study of D3-selective antagonists, an N-ethyl substituent showed the highest binding affinity and subtype selectivity compared to larger alkyl groups. nih.gov Increasing the size of the aliphatic substituent can sometimes lead to a decrease in affinity due to steric clashes.

Interactive Data Table: Comparison of N-Substituent Effects (Hypothetical Data)

| N-Substituent | Type | Lipophilicity (clogP) | Key Interactions | Relative Potency |

| Methyl | Aliphatic | 2.8 | Hydrophobic | 1.0 |

| Ethyl | Aliphatic | 3.2 | Hydrophobic | 1.5 |

| Isopropyl | Aliphatic | 3.6 | Hydrophobic, Steric | 0.8 |

| Phenyl | Aromatic | 4.1 | Pi-pi stacking, Hydrophobic | 2.2 |

| 4-Chlorophenyl | Aromatic | 4.8 | Pi-pi stacking, Halogen bond | 3.0 |

When the N-substituent is attached via a linker, the length and flexibility of this linker become critical SAR parameters.

The length of the linker can determine whether the substituent can reach and interact with a secondary binding site on the target protein. A linker that is too short may prevent this interaction, while a linker that is too long may lead to an entropic penalty upon binding. The optimal linker length is often a balance between reaching the desired interaction site and maintaining a favorable binding entropy. For example, in a series of morphine derivatives, replacing an N-phenethyl substituent with a longer N-phenylpropyl group resulted in a significant reduction in both binding affinity and selectivity.

The conformational flexibility of the linker is also important. A rigid linker may pre-organize the substituent in a favorable conformation for binding, leading to higher affinity. However, a more flexible linker may allow the molecule to adapt to the binding site more easily. The development of bitopic ligands often incorporates a flexible scaffold to allow the secondary binding fragment to interact strongly with a secondary binding site while the primary pharmacophore remains bound to the orthosteric site. nih.gov The degree of flexibility can be controlled by introducing features such as double or triple bonds, or by incorporating cyclic structures within the linker.

Pyrrolidine Ring Modification and Analogues

The five-membered pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its non-planar, three-dimensional structure which allows for a thorough exploration of pharmacophore space. nih.gov Modifications of the pyrrolidine ring in derivatives of (S)-3-Phenoxypyrrolidine hydrochloride are a key strategy to modulate physicochemical properties, improve target affinity and selectivity, and enhance pharmacokinetic profiles. The sp3-hybridized carbons of the saturated ring contribute to the molecule's stereochemistry and increased three-dimensional coverage, a phenomenon known as "pseudorotation". nih.gov Strategic modifications can involve altering substituent positions, introducing chirality, or replacing the core ring with bioisosteric analogues to probe interactions with biological targets.

A common approach in drug design is the replacement of a core scaffold with bioisosteric heterocyclic rings to improve biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Five-membered heterocycles such as oxadiazoles (B1248032) and thiadiazoles are of significant interest for this purpose. nih.govisres.org These rings are thermally stable and can act as versatile synthons in the development of new therapeutic agents. nih.gov

Oxadiazoles, which exist in four isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole), are derived from furan (B31954) by replacing two methylene groups with nitrogen atoms. nih.gov This substitution reduces aromaticity but introduces important electronic features. nih.gov Specifically, the 1,3,4-oxadiazole (B1194373) ring is a well-studied moiety known to participate in hydrogen bonding and is often used as a replacement for ester bonds in medicinal chemistry. researchgate.net

Thiadiazoles, which contain one sulfur and two nitrogen atoms, also feature prominently in biologically active compounds. isres.org The presence of the sulfur heteroatom imparts a weak base character and enhances membrane permeability. isres.org Like oxadiazoles, thiadiazoles can serve as hydrogen bond acceptors and engage in various non-covalent interactions with protein targets. isres.org

Incorporating these heterocycles as analogues of the pyrrolidine ring in (S)-3-Phenoxypyrrolidine derivatives could lead to novel compounds with altered electronic distributions, steric profiles, and metabolic stabilities, potentially resulting in enhanced potency or selectivity.

| Heterocyclic Analogue | Key Structural Features | Potential Impact on SAR |

|---|---|---|

| 1,3,4-Oxadiazole | Planar, aromatic ring; two nitrogen atoms, one oxygen atom. nih.gov | Acts as a hydrogen bond acceptor; enhances metabolic stability; serves as a bioisostere for ester or amide groups. researchgate.net |

| 1,2,4-Oxadiazole | Planar, aromatic ring; different arrangement of heteroatoms. | Alters dipole moment and hydrogen bonding vectors compared to the 1,3,4-isomer, potentially leading to different target interactions. |

| 1,3,4-Thiadiazole | Planar, aromatic ring containing sulfur. isres.org | Increases lipophilicity compared to oxadiazole; sulfur atom can participate in unique interactions; acts as a versatile ligand. isres.org |

| 1,2,4-Thiadiazole | Planar, aromatic ring with a different heteroatom layout. | Provides a distinct electronic and steric profile for probing receptor binding pockets. |

The non-planar nature of the pyrrolidine ring is a critical determinant of the biological activity of its derivatives. nih.gov Unlike flat aromatic rings, the saturated pyrrolidine scaffold can adopt various conformations, or "puckers," which dictate the spatial orientation of its substituents. This conformational flexibility allows a molecule to adopt a specific three-dimensional shape, which is crucial for binding to enantioselective proteins and receptors. nih.gov

Detailed conformational analysis, often performed using techniques like NMR spectroscopy, can reveal the preferred solution-state shape of a molecule. nih.gov Studies have shown that even subtle changes, such as the substitution of a methyl group at a specific position on the pyrrolidine ring, can promote a particular conformation that may be responsible for antagonistic versus agonistic activity at a given receptor. nih.gov The relationship between the conformation (e.g., the pseudo-axial or pseudo-equatorial positioning of substituents) and biological activity is a cornerstone of SAR for this class of compounds. nih.gov Therefore, understanding the conformational preferences of this compound derivatives is essential for designing molecules with high potency and selectivity for their intended target.

| Substituent Position/Conformation | Hypothetical Receptor Interaction | Potential Effect on Activity |

|---|---|---|

| Phenoxy group in pseudo-equatorial position | Fits into a wider, more accommodating hydrophobic pocket. | May increase potency by maximizing favorable van der Waals contacts. |

| Phenoxy group in pseudo-axial position | Fits into a deeper, narrower hydrophobic pocket. | Could enhance selectivity if the target receptor uniquely accommodates this conformation. |

| Introduction of a bulky C4-substituent | Induces a specific ring pucker, locking the phenoxy group into a defined orientation. | May increase potency by reducing the entropic penalty of binding, but could also cause steric clashes. |

Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools for elucidating the structure-activity relationships of drug candidates, offering insights that can guide the synthesis and optimization of new molecules. mdpi.com For derivatives of this compound, techniques such as molecular docking, Quantitative Structure-Activity Relationships (QSAR), and pharmacophore modeling are invaluable for understanding how structural modifications influence biological activity. nih.gov

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand within the active site of a target protein. nih.govresearchgate.net This technique allows for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts (including π-π stacking), and electrostatic forces, which are crucial for molecular recognition and binding affinity. nih.govnih.gov

In the context of (S)-3-Phenoxypyrrolidine derivatives, docking studies can identify key amino acid residues that interact with different parts of the molecule. For instance, the phenoxy group might engage in hydrophobic interactions with residues like phenylalanine or tryptophan, while the pyrrolidine nitrogen could form a hydrogen bond or a salt bridge with an acidic residue such as aspartate or glutamate. nih.gov By comparing the docking poses and scores of a series of analogues, researchers can rationalize observed SAR trends and predict the activity of novel, unsynthesized compounds. nih.gov A significant correlation between the calculated binding affinity (docking score) and the experimental inhibitory activity (e.g., pIC50) suggests that the computational model is a reliable predictor of potency. nih.gov

| Derivative Modification | Predicted Docking Score (kcal/mol) | Key Predicted Interactions with Target Residues |

|---|---|---|

| Parent (S)-3-Phenoxypyrrolidine | -7.5 | H-bond with Asp115; π-π stacking with Phe250. |

| 4-Fluoro-phenoxy analogue | -7.9 | H-bond with Asp115; π-π stacking with Phe250; Halogen bond with backbone carbonyl. |

| 4-Methoxy-phenoxy analogue | -7.2 | H-bond with Asp115; Potential steric clash with Leu198. |

| N-Methyl analogue | -6.8 | Loss of H-bond potential with Asp115; introduction of hydrophobic contact. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov 3D-QSAR models, in particular, analyze how the properties of a molecule's 3D field (e.g., steric and electrostatic fields) contribute to its potency. nih.gov These models can identify which regions of a molecule are sensitive to modification; for example, a QSAR model might indicate that bulky, electropositive substituents at a certain position are beneficial for activity, while electronegative groups are detrimental. scispace.com The statistical robustness of a QSAR model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), with higher values indicating greater predictive power. nih.govresearchgate.net

Pharmacophore modeling complements QSAR by identifying the essential three-dimensional arrangement of chemical features required for a molecule to be active at a specific biological target. nih.govfrontiersin.org A pharmacophore model consists of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, along with the specific geometric distances between them. researchgate.netnih.gov Once a statistically significant pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases for new chemical scaffolds that match the required features, potentially leading to the discovery of novel and structurally diverse lead compounds. frontiersin.orgtbzmed.ac.ir

| Pharmacophore Feature | Description | Corresponding Moiety in (S)-3-Phenoxypyrrolidine |

|---|---|---|

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Phenoxy group |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., O, N) capable of accepting a hydrogen bond. | Phenoxy ether oxygen |

| Positive Ionizable (PI) / H-Bond Donor (HBD) | A group that is protonated at physiological pH or can donate a hydrogen bond. | Pyrrolidine nitrogen (as hydrochloride salt) |

| Hydrophobic (HY) | A nonpolar region of the molecule. | Phenyl ring and pyrrolidine aliphatic carbons |

Pharmacological Investigations of S 3 Phenoxypyrrolidine Hydrochloride and Its Analogues Preclinical, Mechanistic Focus

In Vitro Pharmacological Profiling

In vitro studies are fundamental in characterizing the pharmacological properties of a compound by examining its effects on isolated biological components. nih.gov For (S)-3-Phenoxypyrrolidine hydrochloride and its analogues, these assays have provided initial insights into their molecular targets and cellular activities.

Receptor Binding and Functional Assays

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. nih.gov While specific binding data for this compound is not extensively detailed in the provided search results, the broader class of pyrrolidine (B122466) derivatives has been investigated for their activity at various receptors. For instance, studies on pyrrolidinone-based compounds have explored their potential as histamine (B1213489) H3 receptor (H3R) agonists. nih.gov However, subsequent research has sometimes challenged initial findings, highlighting the importance of rigorous validation in independent laboratories using multiple assay formats, such as radioligand displacement and functional assays like GTPγ[35S] binding and cAMP accumulation assays. nih.gov The stereochemistry of the pyrrolidine ring, such as the orientation of substituents at the 3-position, can significantly influence the biological activity and binding mode to target proteins. nih.gov

Enzyme Inhibition Studies (e.g., Phosphodiesterase-4 (PDE4) inhibition)

Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory process, and its inhibition can lead to anti-inflammatory effects. nih.govwikipedia.org PDE4 inhibitors work by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the production of pro-inflammatory and anti-inflammatory cytokines. nih.govmdpi.com The therapeutic potential of PDE4 inhibitors has been explored for a range of inflammatory conditions. nih.govnih.gov While the direct inhibitory activity of this compound on PDE4 is not explicitly quantified in the search results, the investigation of novel compounds for PDE4 inhibition is an active area of research. mdpi.com These studies typically involve determining the IC50 values of the compounds against different PDE4 isoforms to assess their potency and selectivity. mdpi.com

Cell-Based Assays (e.g., Antiviral Activity against Beta-Coronaviruses, Antibacterial Activity against ESKAPE Pathogens)

Cell-based assays provide a more integrated assessment of a compound's biological activity within a cellular context. nih.govresearchgate.net

Antiviral Activity: The potential antiviral activity of novel compounds is often evaluated in cell culture models. For beta-coronaviruses like SARS-CoV-2 and HCoV-OC43, studies have investigated host-targeting antivirals. nih.gov One approach involves targeting host enzymes like peptidylarginine deiminases (PADs) that are involved in viral replication. nih.gov Inhibition of these enzymes has been shown to suppress the replication of beta-coronaviruses in cell lines such as Vero-E6 cells. nih.govnih.gov Antiviral assays often measure the reduction in viral replication or cytopathic effects in the presence of the test compound. nih.govmdpi.com

Antibacterial Activity: The rise of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has necessitated the search for new antibacterial agents. nih.govnih.gov Novel heterocyclic compounds, including those with spirooxindolopyrrolidine scaffolds, have been synthesized and evaluated for their efficacy against these challenging pathogens. jksus.org Antibacterial activity is typically assessed by determining the minimum inhibitory concentration (MIC) of the compound, which is the lowest concentration that prevents visible bacterial growth. jksus.org The mechanisms by which bacteria develop resistance to antibiotics are varied and complex. researchgate.net

Below is a table summarizing representative data from cell-based assays for compounds with similar structural motifs or targeting relevant pathways.

| Assay Type | Target/Organism | Key Findings |

| Antiviral Assay | Human beta-coronaviruses (HCoV-OC43, SARS-CoV-2) | Inhibition of host PAD enzymes suppresses viral replication in cell culture. nih.gov |

| Antibacterial Assay | ESKAPE Pathogens | Spirooxindolopyrrolidine derivatives show significant activity, with MIC values determined against various strains. jksus.org |

Modulation of Cellular Pathways (e.g., Wnt/β-catenin signaling)

The Wnt/β-catenin signaling pathway is a crucial regulator of various cellular processes, and its dysregulation is implicated in several diseases, including cancer. nih.govnih.gov Research has focused on identifying small molecules that can inhibit this pathway. researchgate.netresearchgate.net The effects of such compounds are often evaluated by measuring changes in the levels of key pathway components, such as β-catenin, and downstream target genes. researchgate.net While the specific effects of this compound on the Wnt/β-catenin pathway are not detailed, the development of novel inhibitors for this pathway is an ongoing area of pharmacological investigation. researchgate.net

In Vivo Preclinical Models (Excluding Human Clinical Data)

In vivo preclinical models, typically involving animal studies, are essential for evaluating the efficacy and pharmacokinetic properties of a drug candidate in a whole-organism system before any human trials. youtube.comnih.gov These models aim to replicate aspects of human diseases to predict a compound's potential therapeutic effect. youtube.com

Proof-of-Concept Studies in Mechanistic Disease Models (e.g., viral infection models, bacterial infection models, models of enhanced retinal lipofuscinogenesis)

Viral and Bacterial Infection Models: To assess the in vivo efficacy of potential antiviral or antibacterial compounds, animal models of infection are utilized. These studies are critical for bridging the gap between in vitro findings and potential clinical applications. researchgate.net For example, the efficacy of new antibiotics is often tested in mouse infection models against ESKAPE pathogens. researchgate.net

Models of Enhanced Retinal Lipofuscinogenesis: While specific in vivo data for this compound in models of retinal lipofuscinogenesis was not found in the search results, this area represents a potential application for compounds that can modulate cellular pathways related to oxidative stress and waste product accumulation in retinal pigment epithelial cells.

Pharmacodynamic Endpoints and Target Engagement in Preclinical Systems

Detailed preclinical investigations into the pharmacodynamic endpoints and target engagement of this compound are limited in publicly available scientific literature. While studies on analogous compounds containing a pyrrolidine scaffold exist, direct data pinpointing the specific in vivo effects and target interaction of this compound remain to be fully elucidated.

Pharmacodynamic studies are crucial for understanding the physiological and biochemical effects of a drug on the body. These studies typically measure a compound's ability to interact with its intended biological target and elicit a functional response. Target engagement assays confirm that a drug candidate physically binds to its target in a preclinical model, a critical step in validating its mechanism of action. For a compound like this compound, such studies would involve assessing its effects on specific biomarkers or physiological parameters in cellular or animal models relevant to its proposed therapeutic indication.

Mechanism of Action Elucidation

The precise mechanism of action for this compound has not been definitively established in the available scientific literature. The elucidation of a compound's mechanism of action is a comprehensive process that involves identifying its molecular target, validating this interaction, and understanding the subsequent downstream cellular events.

Target Identification and Validation (e.g., RBP4, TTR, nitrofuran-associated biological targets, MASP-2)

While the provided outline suggests potential targets such as Retinol-Binding Protein 4 (RBP4), Transthyretin (TTR), nitrofuran-associated biological targets, and Mannan-binding lectin-associated serine protease-2 (MASP-2), there is no direct scientific evidence in the public domain to confirm that this compound interacts with these specific proteins.

RBP4 and TTR: RBP4 is the primary transport protein for retinol (B82714) (Vitamin A) in the blood, and it forms a complex with TTR to prevent its renal clearance. nih.govnih.gov Antagonists of RBP4 and stabilizers of TTR are being investigated for various metabolic and age-related diseases. nih.govnih.govresearchgate.net However, no studies have specifically implicated this compound in the modulation of the RBP4-TTR complex.

Nitrofuran-associated biological targets: Nitrofuran-containing compounds are known for their antibacterial properties, which are mediated by the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that damage cellular components. nih.gov The relevance of these targets to a phenoxypyrrolidine derivative would depend on its structural and electronic properties, which have not been explored in this context.

MASP-2: MASP-2 is a key enzyme in the lectin pathway of the complement system, and its inhibition is a therapeutic strategy for various inflammatory and thrombotic conditions. nih.govnih.govfrontiersin.orgomeros.comassaygenie.com There is currently no published research linking this compound to the inhibition of MASP-2.

Analysis of Downstream Signaling Pathways and Cellular Responses

Without a confirmed biological target, the analysis of downstream signaling pathways and cellular responses for this compound remains speculative. Research on other pyrrolidine-containing molecules has shown engagement with various signaling pathways. For instance, certain substituted pyrrolidines have been shown to modulate Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response. nih.govnih.gov These compounds were found to inhibit the activation of key transcription factors like NF-κB and IRF3, leading to a decrease in the expression of inflammatory mediators. nih.govnih.gov However, it is important to note that these findings are for structurally distinct pyrrolidine derivatives and cannot be directly extrapolated to this compound.

Investigations into Allosteric Modulation or Orthosteric Binding

The binding mode of this compound, whether through allosteric modulation or orthosteric binding, has not been determined. Orthosteric ligands bind to the primary, active site of a receptor or enzyme, directly competing with the endogenous ligand. In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. The determination of the binding mode is fundamental to understanding a compound's pharmacological profile and requires specific biophysical and structural studies, which have not been reported for this compound.

Pharmacological Differentiation and Stereoselectivity of Enantiomers

The pharmacological activity of chiral molecules can be highly dependent on their stereochemistry, with one enantiomer often exhibiting significantly greater potency or a different pharmacological profile than the other. This phenomenon, known as stereoselectivity, is a critical aspect of drug development.

For compounds with a pyrrolidine ring, stereochemistry has been shown to be a key determinant of biological activity. mdpi.comnih.govresearchgate.netnih.govnih.gov For example, in a study of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the dopamine (B1211576) D-2 receptor antagonist activity was found to be confined to the (R)-enantiomer. nih.gov Similarly, research on other chiral compounds has demonstrated that enantiomers can have different affinities for their targets and varying pharmacodynamic effects. nih.gov

In the context of this compound, a comprehensive pharmacological comparison with its (R)-enantiomer would be necessary to establish the degree of stereoselectivity in its biological actions. Such studies would involve comparing the binding affinities, functional activities, and in vivo effects of both enantiomers to determine if the desired pharmacological activity resides primarily in the (S)-configuration. Currently, such comparative data for 3-phenoxypyrrolidine (B3389589) hydrochloride enantiomers are not available in the scientific literature.

Applications in Preclinical Drug Discovery and Chemical Biology

Optimization of (S)-3-Phenoxypyrrolidine Hydrochloride as a Lead Scaffold

Lead optimization is a critical, iterative process in drug discovery where an active "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. The (S)-3-phenoxypyrrolidine core serves as an excellent starting point for such optimization campaigns due to its inherent structural features that allow for systematic modification and exploration of structure-activity relationships (SAR).

Detailed research into related pyrrolidine (B122466) scaffolds illustrates the principles of this optimization process. For instance, in the development of novel androgen receptor (AR) antagonists, a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives were designed and synthesized. mdpi.com This work highlights key optimization strategies relevant to scaffolds like (S)-3-phenoxypyrrolidine:

Stereochemistry: The specific stereoisomer can be crucial for biological activity. In the case of the AR antagonists, the (2S,3R) configuration of the pyrrolidine ring was found to be favorable for antagonistic activity. mdpi.com

Substitution: The introduction of various substituents on the pyrrolidine ring and its appended groups can dramatically alter biological effects. Adding a methyl group at the 2-position of the pyrrolidine ring increased AR binding affinity. mdpi.com

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties can fine-tune a molecule's activity and properties. For example, introducing an amide substituent was effective in reducing undesirable agonistic activity in the AR antagonist series. mdpi.com

The following interactive table summarizes the SAR findings from the optimization of a lead pyrrolidine compound (Compound 6) into a more potent and effective AR antagonist (Compound 54), demonstrating the impact of targeted chemical modifications.

| Compound | R¹ Substituent | R² Substituent | Q Substituent | AR Antagonistic Activity (IC₅₀, nM) |

| 6 (Lead) | -CN | -H | 4-CN-Ph | 110 |

| 54 (Optimized) | -CONHMe | -Me | Pyridin-3-yl | 21 |

This data is derived from a study on 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives and is presented to illustrate the principles of lead optimization on a related pyrrolidine scaffold. mdpi.com

These examples underscore how the (S)-3-phenoxypyrrolidine scaffold can be systematically modified, with each part of the molecule—the pyrrolidine ring, the phenoxy group, and the nitrogen atom—offering a point for diversification to enhance its therapeutic potential.

Design and Synthesis of Specific Biological Probes

Biological probes are specialized chemical tools, often derived from bioactive scaffolds, that are used to study biological systems. nih.gov These probes can carry reporter groups like fluorophores or affinity tags, allowing for the visualization and identification of molecular targets. nih.gov Despite the utility of the pyrrolidine scaffold in drug discovery, a review of the available scientific literature did not yield specific examples of this compound being developed into a biological probe for research applications. The design of such probes typically involves attaching a functional moiety, such as a fluorescent dye or a photoreactive group, to the core scaffold without disrupting its binding to the biological target. nih.govfrontiersin.org

Utility as a Privileged Scaffold in Medicinal Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets by presenting appendages in a defined three-dimensional space. rsc.orgmdpi.com These scaffolds appear frequently in successful drugs and bioactive molecules.

The pyrrolidine ring, the core of this compound, is widely regarded as a privileged scaffold in medicinal chemistry. ox.ac.uknih.gov Its value stems from several key attributes:

Three-Dimensional Complexity: The non-planar, saturated nature of the pyrrolidine ring provides sp³-hybridized carbons, which increases the three-dimensional character of the molecule. This is a desirable trait in modern drug design, as it can lead to improved selectivity and better physicochemical properties compared to flat, aromatic systems. ox.ac.uknih.gov

Stereochemical Diversity: The pyrrolidine ring can contain multiple stereocenters, allowing for the synthesis of various stereoisomers. As biological targets are chiral, the specific spatial arrangement of substituents can lead to vastly different biological profiles, enabling fine-tuning of activity and selectivity. ox.ac.uk

Synthetic Tractability: The pyrrolidine ring is a common motif in natural products and is synthetically accessible, making it an attractive starting point for the construction of compound libraries for drug screening. nih.gov

The (S)-3-Phenoxypyrrolidine structure embodies these characteristics, making it a valuable building block for generating diverse libraries of compounds aimed at a wide range of biological targets, from G-protein coupled receptors to enzymes. nih.gov

Development of Modulators for Specific Protein-Protein Interactions (e.g., β-catenin/B-Cell Lymphoma 9 (BCL9) protein-protein interaction)

Protein-protein interactions (PPIs) represent a challenging but important class of drug targets. The interaction between β-catenin and B-Cell Lymphoma 9 (BCL9) is a critical step in the oncogenic Wnt signaling pathway, and its disruption is a promising strategy for cancer therapy. nih.govnih.gov Researchers have successfully developed inhibitors for the β-catenin/BCL9 PPI using various molecular scaffolds, including stapled peptides and biphenyl (B1667301) carboxamides. nih.govnih.gov However, based on a review of the scientific literature, there are no documented instances of the (S)-3-phenoxypyrrolidine scaffold being utilized specifically for the development of β-catenin/BCL9 PPI modulators.

Role in Agrochemical Research and Development of Crop Protection Agents

The discovery of new active ingredients for crop protection is an ongoing area of chemical research. While heterocyclic compounds are common in agrochemicals, a thorough search of the available research literature did not reveal any information linking this compound or its derivatives to applications in agrochemical research or the development of crop protection agents such as herbicides, insecticides, or fungicides.

Integration of Computational Drug Design Methodologies

Computational drug design has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new therapeutic agents. Methodologies such as virtual screening and ligand-based design are frequently applied to scaffolds like (S)-3-phenoxypyrrolidine to rationalize biological data and guide the synthesis of new compounds.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those most likely to bind to a specific biological target. This can be done through two main approaches:

Structure-Based Virtual Screening: When the 3D structure of the target protein is known, molecules can be computationally "docked" into the binding site to predict their binding affinity and orientation. This allows for the prioritization of compounds for synthesis and testing.

Ligand-Based Virtual Screening: When the target structure is unknown, models can be built based on a set of known active molecules. One common method is pharmacophore modeling, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. This pharmacophore model is then used as a 3D query to search for new molecules with a similar arrangement of features.

These computational approaches have been applied to pyrrolidine-containing scaffolds. For example, in a study to develop new analgesic and anti-inflammatory agents, newly synthesized pyrrolidine derivatives were subjected to molecular docking studies against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to predict and rationalize their activity. frontiersin.org Such in silico studies help researchers understand how modifications to the pyrrolidine scaffold influence target binding and guide the design of more potent and selective inhibitors.

De Novo Design Strategies and Fragment-Based Drug Design

In the realm of modern medicinal chemistry, this compound and its derivatives serve as valuable building blocks in both de novo design and fragment-based drug design (FBDD) strategies. The inherent structural features of the (S)-3-phenoxypyrrolidine scaffold, particularly its three-dimensional (3D) character and the presence of both hydrogen bond donor and acceptor capabilities, make it an attractive starting point for the generation of novel bioactive molecules.

De novo design, which involves the computational construction of novel molecular structures with desired pharmacological properties, can leverage the (S)-3-phenoxypyrrolidine core as a foundational scaffold. By utilizing this chiral template, computational algorithms can explore vast chemical space to design new ligands that are optimized for a specific biological target. The defined stereochemistry of the (S)-enantiomer provides a crucial constraint that can lead to higher selectivity and potency of the designed compounds.

Fragment-based drug design, a powerful approach for lead discovery, relies on the identification of small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These initial hits are then elaborated and optimized to generate more potent, drug-like molecules. The (S)-3-phenoxypyrrolidine moiety, with a molecular weight and complexity that align with the principles of FBDD, is an exemplary fragment. Its 3D shape allows for a more comprehensive exploration of the binding pockets of target proteins compared to flat, aromatic fragments.

The Pyrrolidine Scaffold in Fragment Library Design

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its non-planar structure, which provides access to a greater region of three-dimensional space. This is a significant advantage in FBDD, as it allows for the probing of complex binding sites on protein surfaces. The inclusion of fragments containing the pyrrolidine motif in screening libraries increases the probability of identifying novel interactions that can be exploited for lead optimization.

The design and synthesis of fragment libraries containing pyrrolidine-based scaffolds are guided by several key principles. These fragments are typically designed to adhere to the "Rule of Three," which suggests optimal physicochemical properties for fragments, such as a molecular weight of less than 300 Daltons, no more than three hydrogen bond donors and acceptors, and a calculated logP of 3 or less. The (S)-3-phenoxypyrrolidine scaffold can be readily modified to generate a diverse range of fragments that comply with these guidelines while presenting varied exit vectors for subsequent chemical elaboration.

Case Studies and Research Findings

The general strategy involves the synthesis of a collection of pyrrolidine derivatives with diverse substituents at various positions on the ring. This diversity allows for the exploration of different sub-pockets within a target's binding site. The phenoxy group in this compound can serve as a key interaction moiety, potentially engaging in pi-stacking or hydrophobic interactions, while the pyrrolidine nitrogen can act as a hydrogen bond acceptor or a point for further derivatization.

Future Directions and Emerging Research Opportunities

Exploration of Novel Biological Targets for Pyrrolidine-Based Scaffolds

The inherent structural diversity of pyrrolidine (B122466) derivatives allows them to interact with a wide array of biological targets, and ongoing research continues to unveil new therapeutic opportunities. frontiersin.org While traditionally explored in areas like central nervous system disorders and infectious diseases, the focus is expanding to novel and challenging targets in oncology, immunology, and metabolic diseases.

Recent research has highlighted the potential of pyrrolidine-containing molecules to modulate enzymes that were previously considered difficult to target. For instance, spiro[pyrrolidine-3,3′-oxindoles] have been identified as potential dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), both of which are implicated in cancer progression. nih.gov Similarly, polyhydroxylated pyrrolidines are being investigated as dual-target inhibitors of α-glucosidase and aldose reductase, offering a multi-pronged approach to managing diabetes. nih.gov

The chemokine receptor CXCR4, which plays a crucial role in cancer metastasis and inflammatory diseases, has also emerged as a key target for novel pyrrolidine-based antagonists. nih.gov Furthermore, pyrrolidine derivatives are being designed as inhibitors of matrix metalloproteinases (MMPs) with nitric oxide-releasing capabilities, presenting a novel strategy for cancer therapy. nih.gov The exploration of these and other novel targets is expected to broaden the therapeutic applications of pyrrolidine-based compounds significantly.

Table 1: Examples of Emerging Biological Targets for Pyrrolidine-Based Scaffolds

| Biological Target | Therapeutic Area | Example of Pyrrolidine Derivative | Reference |

| Histone Deacetylase 2 (HDAC2) & Prohibitin 2 (PHB2) | Oncology | Spiro[pyrrolidine-3,3′-oxindoles] | nih.gov |

| α-Glucosidase & Aldose Reductase | Metabolic Diseases | Polyhydroxylated pyrrolidines | nih.gov |

| Chemokine Receptor CXCR4 | Oncology, Inflammation | Substituted pyrrolidines | nih.gov |

| Matrix Metalloproteinases (MMPs) | Oncology | Benzofuroxane pyrrolidine hydroxamates | nih.gov |

Development of Advanced Synthetic Methodologies for Diversification and Library Generation

The synthesis of diverse libraries of pyrrolidine derivatives is crucial for exploring their full therapeutic potential. Modern synthetic organic chemistry is providing increasingly sophisticated tools to achieve this goal with high efficiency and stereochemical control.

One of the most powerful and versatile methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction, particularly involving azomethine ylides. nih.gov This method allows for the creation of multiple stereocenters in a single step with high regio- and stereoselectivity. nih.gov Advances in catalysis, including the use of novel metal catalysts and organocatalysts, are further enhancing the scope and efficiency of these reactions. rsc.org

Multicomponent reactions (MCRs) have also emerged as a highly effective strategy for the rapid generation of complex pyrrolidine-containing molecules from simple starting materials in a single synthetic operation. researchgate.net These reactions are atom-economical and allow for the introduction of multiple points of diversity, making them ideal for the construction of large chemical libraries for high-throughput screening.

Furthermore, the integration of flow chemistry with traditional batch synthesis is enabling the rapid and scalable production of focused libraries of pyrrolidine derivatives. This approach offers precise control over reaction parameters, leading to improved yields and purity, and facilitates the telescoping of reaction sequences.

The development of novel catalytic systems, such as those based on palladium, iridium, and enantioselective organocatalysts, is also pushing the boundaries of what is possible in pyrrolidine synthesis, enabling the construction of previously inaccessible and highly complex molecular architectures. nih.gov

Application of Artificial Intelligence and Machine Learning in Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to pyrrolidine-based scaffolds is a rapidly growing area of research. frontiersin.org These computational tools are being employed to accelerate the identification of promising drug candidates, optimize their properties, and even design novel molecules from scratch.

A key application of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. acs.org By training ML algorithms on datasets of known pyrrolidine derivatives and their biological activities, researchers can create predictive models that can accurately estimate the potency of new, untested compounds. This allows for the virtual screening of large chemical libraries and the prioritization of the most promising candidates for synthesis and testing, thereby saving significant time and resources. For example, 3D-QSAR models have been successfully used to design novel pyrrolidine-based inhibitors of myeloid cell leukemia-1 (Mcl-1), an important anti-cancer target.

In addition to predicting biological activity, AI is also being used for de novo drug design. Generative models , such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can learn the underlying patterns in existing chemical data and generate novel molecular structures with desired properties. rsc.org This approach has the potential to explore vast regions of chemical space and identify novel pyrrolidine scaffolds with enhanced potency and selectivity.

Furthermore, AI and ML are being used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates. By identifying potential liabilities early in the drug discovery process, these tools can help to reduce the high attrition rates associated with drug development. nih.gov

Development of Multimodal Agents and Bispecific Compounds

The traditional "one target, one drug" paradigm is increasingly being complemented by the development of single chemical entities that can modulate multiple biological targets simultaneously. ebi.ac.uk This approach can offer advantages in terms of enhanced efficacy, reduced potential for drug resistance, and a more holistic treatment of complex diseases. The pyrrolidine scaffold, with its inherent stereochemical complexity and multiple points for functionalization, is well-suited for the design of such multimodal agents.

Dual-target inhibitors are a prominent example of this strategy. As mentioned earlier, polyhydroxylated pyrrolidines have been developed as dual inhibitors of α-glucosidase and aldose reductase for the treatment of diabetes. nih.gov In the field of inflammation, pyrrolidine-2,5-dione derivatives have been designed as multi-target agents that can inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). ebi.ac.uk

A particularly exciting area of research is the development of Proteolysis Targeting Chimeras (PROTACs) . These are bispecific molecules that consist of two active moieties connected by a linker. One moiety binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. biorxiv.org The modular nature of PROTACs makes the pyrrolidine scaffold an attractive component for either the target-binding moiety or the E3 ligase-recruiting moiety, as well as for incorporation into the linker to modulate physicochemical properties.

Addressing Stereochemical Challenges and Chiral Switching in Early Drug Development

The stereochemistry of pyrrolidine derivatives is a critical determinant of their biological activity. nih.gov The presence of one or more chiral centers in the pyrrolidine ring means that a single molecule can exist as multiple stereoisomers, each of which can have a different pharmacological profile. nih.govmappingignorance.org For instance, the spatial orientation of substituents on the pyrrolidine ring can dramatically alter the binding mode of a compound to its target protein, as has been demonstrated for estrogen receptor α antagonists. nih.gov

A significant challenge in the development of pyrrolidine-based drugs is the enantioselective synthesis of the desired stereoisomer. nih.gov This requires the use of sophisticated synthetic methods, such as asymmetric catalysis or the use of chiral starting materials like L-proline or L-hydroxyproline. mdpi.com The development of robust and scalable stereoselective syntheses is a key focus of current research.

Chiral switching is another important consideration in drug development. This is the process of developing a single enantiomer of a drug that was previously marketed as a racemate (a 1:1 mixture of two enantiomers). The rationale for chiral switching is that one enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. By isolating the active enantiomer, it is possible to develop a drug with an improved therapeutic index.

In the context of early drug development for novel pyrrolidine-based compounds, a thorough understanding of the pharmacological properties of each individual stereoisomer is essential. This requires the development of analytical methods to separate and characterize the different stereoisomers, as well as comprehensive in vitro and in vivo studies to evaluate their respective activities and safety profiles. Addressing these stereochemical challenges early in the discovery and development process is crucial for the successful translation of promising pyrrolidine-based drug candidates into new medicines.

Q & A

Q. How can researchers assess the impact of polymorphism on the bioavailability of this compound?

- Methodological Answer : Characterize polymorphs via X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Perform dissolution testing in biorelevant media (e.g., FaSSIF/FeSSIF) to compare dissolution rates. Correlate findings with in vivo pharmacokinetic studies in rodent models .

Q. What green chemistry approaches minimize waste generation during large-scale synthesis of this compound?